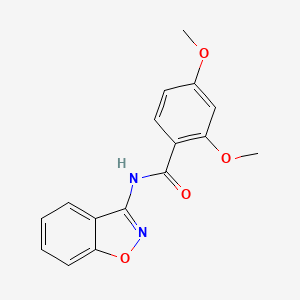

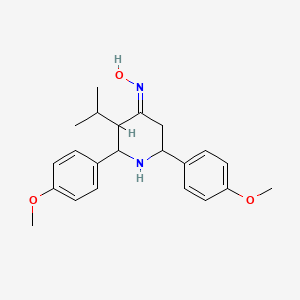

![molecular formula C14H19NO4 B5824111 4-[3-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B5824111.png)

4-[3-(4-methoxyphenoxy)propanoyl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[3-(4-methoxyphenoxy)propanoyl]morpholine” is a chemical compound with a molecular formula of C14H21NO3 . It is a derivative of morpholine, which is a heterocyclic organic compound featuring both amine and ether functional groups .

Molecular Structure Analysis

The molecular structure of “4-[3-(4-methoxyphenoxy)propanoyl]morpholine” consists of a morpholine ring attached to a methoxyphenoxypropanoyl group . The average mass of this compound is 251.321 Da, and its monoisotopic mass is 251.152145 Da .Scientific Research Applications

Anticancer Agent

The compound has been studied for its potential as an anticancer agent. A new hybrid compound of chalcone-salicylate (title compound) has been synthesized using a linker mode approach under reflux condition . The structure of the title compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy (−8.15 kcal/mol) than tamoxifen (−7.00 kcal/mol) . This suggests that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .

Molecular Docking

The compound has been used in molecular docking studies to explore its potency against breast cancer . The results showed that the title compound exhibited more negative value of binding free energy (−8.15 kcal/mol) than tamoxifen (−7.00 kcal/mol) . This indicates that the compound has a strong binding affinity to the target protein, which is a crucial factor in drug design and development .

MD Simulation

MD simulation is another field where the compound has found application . MD simulation was applied in this study to explore its potency against breast cancer . No striking change in the positioning of the interacting residues was recorded before and after the MD simulations . This suggests that the compound forms stable interactions with the target protein, which is a desirable property in drug design .

Synthesis of Related Compounds

The compound has been used in the synthesis of related compounds . For instance, it has been used in the synthesis of 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxy propane . This shows that the compound can serve as a useful building block in organic synthesis .

Ultrasound-Assisted Synthesis

The compound has been involved in ultrasound-assisted synthesis . For example, it was used in the ultrasound-assisted synthesis of 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxy propane . This demonstrates the compound’s utility in modern synthetic methods that aim to improve efficiency and sustainability .

Study of Reaction Mechanisms

The compound can be used to study reaction mechanisms . For instance, its reaction with sulphuric acid was studied using ultrasound irradiation . This can provide valuable insights into the mechanistic details of the reaction, which can be useful in optimizing the reaction conditions .

Future Directions

The future directions of research on “4-[3-(4-methoxyphenoxy)propanoyl]morpholine” and similar compounds could involve further exploration of their synthesis, chemical reactions, mechanisms of action, and potential applications. Morpholine derivatives are of interest in various fields due to their wide range of pharmacological activities .

properties

IUPAC Name |

3-(4-methoxyphenoxy)-1-morpholin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-17-12-2-4-13(5-3-12)19-9-6-14(16)15-7-10-18-11-8-15/h2-5H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCIOAPSWKIAIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

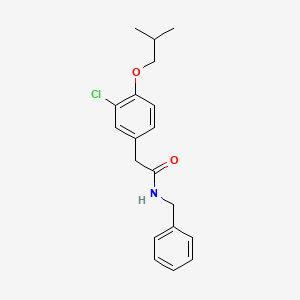

![methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5824039.png)

![11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5824055.png)

![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)

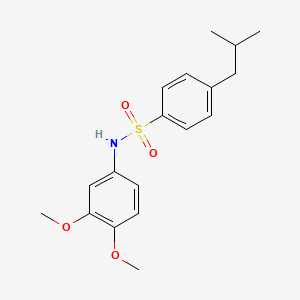

![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)

![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)

![2-methoxy-6-methyl-3-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824101.png)

![N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5824105.png)